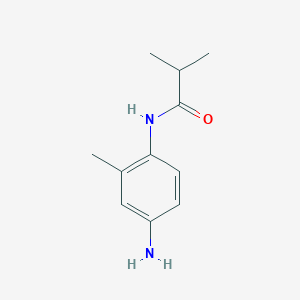

N-(4-amino-2-methylphenyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including chemoselective reactions, condensation, and nucleophilic substitution. For instance, the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from a compound with three nucleophilic centers is achieved through reactions with dihaloalkanes and aldehydes, as explained by ab initio calculations . Similarly, the synthesis of diastereoisomers and enantiomers of N-phenylpropanamide derivatives is reported, with a focus on their analgesic activity . These methods could potentially be adapted for the synthesis of "N-(4-amino-2-methylphenyl)-2-methylpropanamide."

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, and its ability to inhibit cancer cell proliferation was noted . The structure of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was elucidated by spectroscopy and X-ray crystallography, revealing an L-shaped molecular conformation . These techniques would be essential in analyzing the molecular structure of "N-(4-amino-2-methylphenyl)-2-methylpropanamide."

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes reactions with electrophiles, amide formation, and condensation reactions. The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles result in the formation of hexahydro-4-pyrimidinones or oxazolidines . The one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives involves amide formation activated by Vilsmeier reagent . These reactions could inform the chemical behavior of "N-(4-amino-2-methylphenyl)-2-methylpropanamide" in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse, ranging from solubility in polar solvents to high thermal stability. Aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine exhibit solubility in polar solvents and high glass transition temperatures . The polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine show excellent thermal stability and mechanical properties, with high glass transition temperatures and tensile strength . These properties are crucial for understanding the potential applications of "N-(4-amino-2-methylphenyl)-2-methylpropanamide" in materials science.

Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Synthetic Opioids

Sharma et al. (2018) conducted a detailed review of the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. This research emphasizes the importance of understanding the molecular structure and activity of synthetic compounds for tracking their emergence as substances of abuse and developing detection methods considering stereochemistry effects on potency (Sharma et al., 2018).

Advanced Oxidation Processes in Environmental Chemistry

Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the significance of understanding chemical reactions and by-products in environmental chemistry. The study underscores the potential of AOPs in treating pollutants and the importance of chemical analysis in environmental protection (Qutob et al., 2022).

Spin Labeling in Peptide Research

Schreier et al. (2012) explored the paramagnetic amino acid TOAC and its application in peptide studies. This research illustrates the utility of chemical modifications in studying peptide dynamics, secondary structure, and interactions, emphasizing the role of chemical innovation in advancing biochemical and biophysical research (Schreier et al., 2012).

Analytical Chemistry in Biomarker Analysis

Chen et al. (2018) discussed the analysis of the biomarker dG-C8-4-aminobiphenyl, shedding light on the methods for detecting and quantifying chemical adducts in biological samples. This work highlights the intersection of analytical chemistry and toxicology in understanding the impact of chemical exposure on health (Chen et al., 2018).

Safety And Hazards

The compound is marked with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-5-4-9(12)6-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKZAFWTXVBTQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359360 |

Source

|

| Record name | N-(4-amino-2-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methylphenyl)-2-methylpropanamide | |

CAS RN |

766533-80-6 |

Source

|

| Record name | N-(4-amino-2-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)